molecular formula C10H14ClNO2 B3217950 2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride CAS No. 1185674-69-4

2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride

Cat. No. B3217950
M. Wt: 215.67
InChI Key: MBEZSKGURGEYBB-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that benzoxazinones are a class of compounds that have been studied for their diverse biological activities2.



Synthesis Analysis

The synthesis of related compounds, such as 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid3. However, the specific synthesis process for “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” is not explicitly provided in the search results. However, a related compound, (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid, has a molecular weight of 207.194.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not detailed in the search results. However, benzoxazinones are known to participate in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not detailed in the search results. However, a related compound, (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid, is a solid at room temperature4.


Safety And Hazards

The safety and hazards associated with “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not specified in the search results. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard5.


Future Directions

The future directions for research on “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not specified in the search results. However, given the biological activity of related benzoxazinones, further research into the properties and potential applications of this compound could be beneficial2.


properties

IUPAC Name

2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEZSKGURGEYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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